molecular formula C14H19N3O2 B3355566 5-Hexyl-5-(pyridin-2-yl)imidazolidine-2,4-dione CAS No. 6294-66-2

5-Hexyl-5-(pyridin-2-yl)imidazolidine-2,4-dione

Cat. No.: B3355566
CAS No.: 6294-66-2
M. Wt: 261.32 g/mol
InChI Key: OAMZLAJXWKIDPH-UHFFFAOYSA-N
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Description

5-Hexyl-5-(pyridin-2-yl)imidazolidine-2,4-dione is a heterocyclic compound with the molecular formula C₁₄H₁₉N₃O₂. It is characterized by the presence of an imidazolidine ring fused with a pyridine moiety and a hexyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexyl-5-(pyridin-2-yl)imidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hexylamine with pyridine-2-carboxylic acid, followed by cyclization with a suitable reagent such as phosgene or triphosgene . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Hexyl-5-(pyridin-2-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Hexyl-5-(pyridin-2-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hexyl-5-(pyridin-2-yl)imidazolidine-2,4-dione is unique due to its longer hexyl side chain, which can influence its lipophilicity and interaction with biological membranes. This structural feature may enhance its ability to penetrate cell membranes and interact with intracellular targets, making it a valuable compound in drug design and materials science .

Properties

IUPAC Name

5-hexyl-5-pyridin-2-ylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-2-3-4-6-9-14(11-8-5-7-10-15-11)12(18)16-13(19)17-14/h5,7-8,10H,2-4,6,9H2,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMZLAJXWKIDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1(C(=O)NC(=O)N1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80278720
Record name 5-hexyl-5-(pyridin-2-yl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80278720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6294-66-2
Record name NSC9501
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9501
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-hexyl-5-(pyridin-2-yl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80278720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hexyl-5-(pyridin-2-yl)imidazolidine-2,4-dione
Reactant of Route 2
5-Hexyl-5-(pyridin-2-yl)imidazolidine-2,4-dione
Reactant of Route 3
5-Hexyl-5-(pyridin-2-yl)imidazolidine-2,4-dione
Reactant of Route 4
5-Hexyl-5-(pyridin-2-yl)imidazolidine-2,4-dione
Reactant of Route 5
5-Hexyl-5-(pyridin-2-yl)imidazolidine-2,4-dione
Reactant of Route 6
5-Hexyl-5-(pyridin-2-yl)imidazolidine-2,4-dione

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